molecular formula C18H19N3O2S B2747036 N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 902659-25-0

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B2747036
CAS RN: 902659-25-0
M. Wt: 341.43
InChI Key: ZEMIUDQDVLMVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor of the histone lysine demethylase KDM6B (also known as JMJD3). KDM6B is involved in the regulation of gene expression through the demethylation of lysine 27 on histone H3, a process that is important in the differentiation of stem cells and the immune response. GSK-J4 has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Scientific Research Applications

Enzyme Inhibition and Bioactivity

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition

    Compounds combining pyrazoline and sulfonamide pharmacophores have been investigated for their inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, showing potent inhibition at nanomolar concentrations. These inhibitors exhibit low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, suggesting potential for the development of new drugs with minimal side effects (Ozmen Ozgun et al., 2019).

  • Antimicrobial and Antioxidant Activities

    New sulfonamide derivatives synthesized from Ampyrone have shown significant antimicrobial and antioxidant activities. These findings indicate the potential for developing new antimicrobial agents based on the sulfonamide pharmacophore (Badgujar et al., 2018).

  • Antiproliferative Activities

    Some pyrazole-sulfonamide derivatives have demonstrated selective antiproliferative effects against rat brain tumor cells (C6) and human cervical cancer cells (HeLa), with activities comparable to common anticancer drugs like 5-fluorouracil and cisplatin. These compounds could serve as a basis for further research into cancer treatments (Mert et al., 2014).

  • Multi-Target Agents for Inhibition of AChE and CA I and II

    Novel polyfluoro-substituted pyrazoline type sulfonamides have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds exhibit nanomolar level inhibitory potency, highlighting their potential as multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).

properties

IUPAC Name

N-benzyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-15-18(14-20(2)19-15)24(22,23)21(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIUDQDVLMVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

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